molecular formula C11H22N2O2 B12682581 Butanamide, N-(3-(butylamino)-3-oxopropyl)- CAS No. 82024-08-6

Butanamide, N-(3-(butylamino)-3-oxopropyl)-

Katalognummer: B12682581
CAS-Nummer: 82024-08-6
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: MCDCXIHWVDIWIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, N-(3-(butylamino)-3-oxopropyl)- is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine

Vorbereitungsmethoden

The synthesis of Butanamide, N-(3-(butylamino)-3-oxopropyl)- typically involves the reaction of butanoic acid with an appropriate amine under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Analyse Chemischer Reaktionen

Butanamide, N-(3-(butylamino)-3-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Butanamide, N-(3-(butylamino)-3-oxopropyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of Butanamide, N-(3-(butylamino)-3-oxopropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Butanamide, N-(3-(butylamino)-3-oxopropyl)- can be compared with other similar compounds, such as:

The uniqueness of Butanamide, N-(3-(butylamino)-3-oxopropyl)- lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

82024-08-6

Molekularformel

C11H22N2O2

Molekulargewicht

214.30 g/mol

IUPAC-Name

N-[3-(butylamino)-3-oxopropyl]butanamide

InChI

InChI=1S/C11H22N2O2/c1-3-5-8-12-11(15)7-9-13-10(14)6-4-2/h3-9H2,1-2H3,(H,12,15)(H,13,14)

InChI-Schlüssel

MCDCXIHWVDIWIT-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)CCNC(=O)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.